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Compound of Interest

Compound Name: C26H16ClF3N2O4

Cat. No.: B12631343 Get Quote

Structural Elucidation of C26H16ClF3N2O4: A
Technical Guide
Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth, hypothetical case study on the structural

elucidation of a novel heterocyclic compound, C26H16ClF3N2O4, designated as Compound-X.

The process outlined herein integrates high-resolution mass spectrometry (HRMS) with a suite

of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to derive the

final chemical structure.

Introduction
The determination of a new chemical entity's structure is a cornerstone of chemical and

pharmaceutical research. The molecular formula C26H16ClF3N2O4, with a degree of

unsaturation of 19, suggests a complex polycyclic aromatic system, typical of many modern

drug candidates. The presence of chlorine, a trifluoromethyl group, and multiple heteroatoms

(nitrogen and oxygen) points towards a synthetically designed molecule likely intended for

biological activity. This guide details a systematic approach to elucidating the structure of such

a complex molecule.
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The structural elucidation process follows a logical progression from determining the molecular

formula to establishing the complete connectivity and stereochemistry of the molecule.
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Figure 1: Overall workflow for structural elucidation.

Mass Spectrometry (MS) Analysis
High-resolution mass spectrometry provides the molecular formula and key fragmentation data,

offering the first pieces of the structural puzzle.

High-Resolution Mass Spectrometry (HRMS)
HRMS analysis yielded the exact mass of the molecular ion, which is used to confirm the

molecular formula.

Parameter Observed Value
Calculated Value
(C26H16ClF3N2O4)

Mass Error (ppm)

[M+H]⁺ 553.0725 553.0728 -0.54

Isotopic Peak

[M+H+2]⁺

Approx. 33% of

[M+H]⁺

Expected for one Cl

atom
-
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The data confirms the molecular formula C26H16ClF3N2O4. The characteristic isotopic pattern

for a single chlorine atom was observed.

Tandem Mass Spectrometry (MS/MS)
Collision-induced dissociation (CID) of the parent ion [M+H]⁺ produced several significant

fragment ions.

m/z (Observed) Proposed Formula
Description of Neutral
Loss

412.0799 C20H12ClN2O3⁺
Loss of C6H4CF3

(trifluoromethylphenyl group)

384.0851 C19H12ClNO3⁺
Loss of CONH (from amide

cleavage)

280.0343 C17H9ClNO⁺
Loss of C7H4F3N2O

(trifluoromethylphenyl amide)

139.0091 C7H4ClO⁺ 4-chlorobenzoyl cation

111.0012 C6H4Cl⁺ 4-chlorophenyl cation

The fragmentation pattern suggests the presence of distinct 4-chlorophenyl and N-(4-

trifluoromethyl)phenyl substructures linked via amide or ester bonds.
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Proposed MS/MS Fragmentation Pathway

[M+H]⁺
m/z 553.0725

C₂₆H₁₇ClF₃N₂O₄⁺

m/z 412.0799
C₂₀H₁₂ClN₂O₃⁺

- C₆H₅F₃N (trifluoromethylaniline)

m/z 280.0343
C₁₇H₉ClNO⁺

- C₃H₃O (methoxy/hydroxy related loss)

m/z 139.0091
C₇H₄ClO⁺

- C₁₀H₅NO (furoquinoline core fragment)

m/z 111.0012
C₆H₄Cl⁺

- CO

Click to download full resolution via product page

Figure 2: Proposed MS/MS fragmentation pathway for Compound-X.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a

molecule. For this analysis, a complete set of 1D and 2D NMR experiments were performed.

The proposed structure based on this data is 2-(4-chlorophenyl)-8-hydroxy-7-methoxy-N-(4-

(trifluoromethyl)phenyl)furo[3,2-c]quinoline-4-carboxamide.

1D NMR Data
¹H NMR (500 MHz, DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration
Assignment
(Proposed)

10.85 s 1H -OH (H-O-C8)

10.50 s 1H -NH (Amide)

8.50 d (J=8.5 Hz) 2H H-2', H-6'

8.15 d (J=8.5 Hz) 2H H-3'', H-5''

7.90 d (J=8.5 Hz) 2H H-2'', H-6''

7.75 d (J=8.5 Hz) 2H H-3', H-5'

7.60 s 1H H-5 (Furoquinoline)

7.45 s 1H H-9 (Furoquinoline)

7.20 s 1H H-3 (Furoquinoline)

| 4.05 | s | 3H | -OCH₃ |

¹³C NMR (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment (Proposed)

164.5 C=O (Amide)

155.0 - 120.0 Aromatic & Heteroaromatic Carbons

125.7 (q, J=272 Hz) -CF₃

| 56.5 | -OCH₃ |

¹⁹F NMR (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment (Proposed)

| -61.5 | s | -CF₃ |
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2D NMR Data Interpretation
COSY (¹H-¹H Correlation): The COSY spectrum revealed two distinct AA'BB' spin systems,

corresponding to the 1,4-disubstituted chlorophenyl and trifluoromethylphenyl rings.

Specifically, correlations were seen between 8.50/7.75 ppm and 8.15/7.90 ppm. No other

significant spin systems were observed, indicating the remaining protons are isolated

singlets or part of separate, non-coupled systems.[1]

HSQC (¹H-¹³C One-Bond Correlation): The HSQC spectrum correlated each proton signal to

its directly attached carbon, confirming the assignments of protonated aromatic carbons and

the methoxy group.

HMBC (¹H-¹³C Long-Range Correlation): The HMBC spectrum was critical for assembling the

molecular fragments. Key correlations established the overall structure.[2][3]
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Figure 3: Key HMBC correlations confirming fragment connectivity.

Key HMBC Insights:

The amide proton (10.50 ppm) showed a correlation to the amide carbonyl carbon (164.5

ppm) and to the quaternary carbon of the trifluoromethylphenyl ring, confirming the N-(4-

(trifluoromethyl)phenyl)acetamide moiety.
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The protons of the chlorophenyl ring (8.50 ppm) showed correlations to the C-2 carbon of the

furoquinoline core, establishing its position.

The H-5 proton (7.60 ppm) of the furoquinoline core showed a correlation to the C-4 carbon,

which is part of the amide linkage, thus connecting the core to the amide group.

Final Structure
Based on the comprehensive analysis of all spectroscopic data, the structure of Compound-X

was determined to be 2-(4-chlorophenyl)-8-hydroxy-7-methoxy-N-(4-

(trifluoromethyl)phenyl)furo[3,2-c]quinoline-4-carboxamide.

alt text

(Note: An image of the final chemical structure would be placed here in a full whitepaper.)

Experimental Protocols
Mass Spectrometry

Instrumentation: Agilent 6545 Q-TOF LC/MS system with a dual AJS ESI source.

Ionization Mode: Positive ion electrospray (ESI+).

Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL

and further diluted to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

Acquisition Parameters:

Capillary Voltage: 3500 V

Fragmentor Voltage: 175 V

Gas Temperature: 325 °C

Mass Range: 100-1000 m/z

Acquisition Rate: 2 spectra/s
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MS/MS: For fragmentation analysis, the parent ion was isolated in the quadrupole and

subjected to collision-induced dissociation (CID) with nitrogen gas, with collision energy

ramped from 10 to 40 eV.

NMR Spectroscopy
Instrumentation: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.

Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.6 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Spectral Width: 20 ppm

Acquisition Time: 3.28 s

¹³C NMR:

Pulse Program: zgpg30 (proton decoupled)

Number of Scans: 1024

Spectral Width: 240 ppm

¹⁹F NMR:

Pulse Program: zg30

Number of Scans: 64

Spectral Width: 200 ppm

2D NMR (COSY, HSQC, HMBC):
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Standard Bruker pulse programs (cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf) were

used.

Data were acquired with 2048 points in the direct dimension (F2) and 256 increments in

the indirect dimension (F1). The number of scans per increment was varied from 2

(COSY) to 8 (HSQC) and 16 (HMBC) to achieve adequate signal-to-noise.[1][2][3]

Disclaimer: This document is a hypothetical guide for educational purposes. The compound,

data, and structure are illustrative of the elucidation process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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